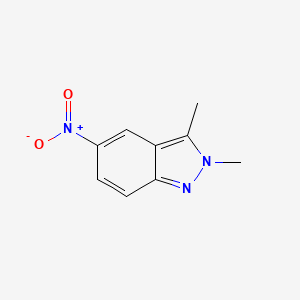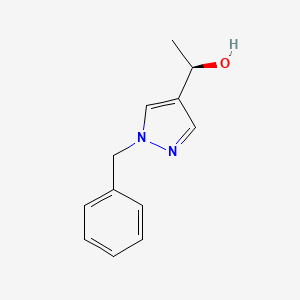
2-Mercaptoéthanol-d6
Vue d'ensemble
Description
2-Mercaptoethanol-d6 is an isotope analogue of 2-Mercaptoethanol . It has a molecular formula of DSCD2CD2OD and a molecular weight of 84.17 . It is used in the synthesis of nano-graphene for cellular imaging and drug delivery .
Molecular Structure Analysis
The molecular structure of 2-Mercaptoethanol-d6 consists of two carbon atoms, six deuterium atoms (a stable isotope of hydrogen), one sulfur atom, and one oxygen atom . The linear formula is DSCD2CD2OD .
Physical and Chemical Properties Analysis
It has a boiling point of 157 °C (dec.) (lit.) and a density of 1.204 g/mL at 25 °C .
Applications De Recherche Scientifique
Spectroscopie de résonance magnétique nucléaire (RMN) biomoléculaire
2-Mercaptoéthanol-d6: est largement utilisé en spectroscopie de RMN biomoléculaire. Sa forme deutérée est particulièrement précieuse pour réduire les interférences dans le signal RMN, ce qui est crucial pour obtenir des données claires et précises . La capacité du composé à réduire les liaisons disulfures dans les protéines en fait un réactif essentiel dans la préparation des échantillons pour l'analyse RMN, permettant l'étude des structures, de la dynamique et des interactions des protéines.
Électrophorèse des protéines
Dans le domaine de la protéomique, This compound joue un rôle essentiel dans l'électrophorèse des protéines, en particulier la SDS-PAGE. Il contribue à réduire les liaisons disulfures des protéines avant l'électrophorèse sur gel, garantissant que les protéines sont entièrement dénaturées et peuvent être séparées en fonction de leur poids moléculaire .
Chimie synthétique
This compound: est également utilisé en chimie synthétique comme source d'atomes de deutérium pour le marquage des composés. Cela est particulièrement utile dans la synthèse de médicaments marqués aux isotopes stables, utilisés dans les études pharmacocinétiques et métaboliques .
Études toxicologiques et de sécurité
En raison de ses propriétés toxicologiques, This compound est utilisé dans les études de sécurité pour comprendre les voies métaboliques et les effets toxiques potentiels des thiols. Il sert de composé modèle pour étudier les mécanismes de toxicité et pour développer des protocoles de sécurité dans la manipulation des produits chimiques .
Safety and Hazards
2-Mercaptoethanol-d6 is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 - Skin Corr. 1B . It is combustible and toxic in contact with skin . It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed or if inhaled .
Mécanisme D'action
Target of Action
The primary targets of 2-Mercaptoethanol-d6 include Lysozyme, Lactoylglutathione lyase, Pyridoxine-5’-phosphate oxidase, Glucose–fructose oxidoreductase, Alpha-1-antitrypsin, Pyridoxine/pyridoxamine 5’-phosphate oxidase, Galectin-1, Protein ninB, Polycomb protein SCMH1, and Endonuclease III . These targets play crucial roles in various biochemical processes, including enzymatic reactions and protein structure maintenance.
Mode of Action
2-Mercaptoethanol-d6 interacts with its targets primarily through the reduction of disulfide bonds. This interaction results in the disruption of protein structures, particularly those that rely on disulfide bonds for their stability .
Biochemical Pathways
2-Mercaptoethanol-d6 affects several biochemical pathways. For instance, it is involved in the regulation of TNF-induced transcriptional activity of NF-kappa-B . It also plays a role in the DNA damage response (DDR) signaling pathway, particularly in enhancing the phosphorylation of ataxia telangiectasia mutated (ATM) and ATM-mediated effector kinases .
Pharmacokinetics
It is known that the compound has a boiling point of 157 °c (dec) (lit) and a density of 1204 g/mL at 25 °C
Result of Action
The molecular and cellular effects of 2-Mercaptoethanol-d6’s action are diverse. For instance, it has been found to protect against DNA double-strand breaks after kidney ischemia and reperfusion injury through GPX4 upregulation . It also enhances the proliferation and survival of mesenchymal stem cells (MSCs) at higher passage numbers .
Action Environment
The action, efficacy, and stability of 2-Mercaptoethanol-d6 can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect its ability to reduce disulfide bonds . Additionally, the pH and temperature of the environment may also influence its stability and efficacy .
Analyse Biochimique
Biochemical Properties
2-Mercaptoethanol-d6 plays a crucial role in biochemical reactions, primarily due to its reducing properties. It interacts with various enzymes, proteins, and other biomolecules by breaking disulfide bonds, which are essential for maintaining the structural integrity of many proteins. For instance, 2-Mercaptoethanol-d6 can reduce disulfide bonds in enzymes like ribonuclease, leading to the denaturation of the enzyme and loss of its activity . This interaction is vital for studying protein folding and stability.
Cellular Effects
2-Mercaptoethanol-d6 has significant effects on various types of cells and cellular processes. It enhances the proliferation and survival of mesenchymal stem cells at higher passage numbers . In lymphocyte cultures, 2-Mercaptoethanol-d6 enhances cell viability, antibody formation, and blast transformation . Additionally, it influences cell signaling pathways by maintaining cellular cysteine and glutathione levels, which are crucial for redox balance and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Mercaptoethanol-d6 exerts its effects by reducing disulfide bonds in proteins, leading to the disruption of their tertiary and quaternary structures . This reduction is achieved through the formation of mixed disulfides with cysteine residues, which are then taken up by cells and reduced back to cysteine and 2-Mercaptoethanol-d6 . This cyclic action allows cells to utilize cystine constantly, maintaining cellular redox balance and promoting cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Mercaptoethanol-d6 can change over time. The compound is relatively stable, but its reducing activity can decrease due to oxidation. Long-term exposure to 2-Mercaptoethanol-d6 can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of 2-Mercaptoethanol-d6 vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote growth. At high doses, 2-Mercaptoethanol-d6 can be toxic, leading to adverse effects such as decreased oxygen consumption, lymphopenia, and neutrophilia . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2-Mercaptoethanol-d6 is involved in several metabolic pathways, primarily related to its role as a reducing agent. It interacts with enzymes like glutathione reductase, which helps maintain the reduced state of glutathione in cells . This interaction is crucial for protecting cells from oxidative stress and maintaining redox homeostasis.
Transport and Distribution
Within cells and tissues, 2-Mercaptoethanol-d6 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of 2-Mercaptoethanol-d6 is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
2-Mercaptoethanol-d6 is primarily localized in the cytoplasm, where it exerts its reducing effects on cytoplasmic proteins . It can also be found in other subcellular compartments, depending on the presence of specific targeting signals or post-translational modifications that direct its localization. The activity and function of 2-Mercaptoethanol-d6 are closely linked to its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects.
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-1-deuteriooxy-2-deuteriosulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVWUTYPXICAM-AFCDONKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746123 | |
| Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-37-8 | |
| Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203645-37-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)




![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)
![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)

